Vanicoside B is a phenylpropanoid glycoside compound primarily isolated from various species of the genus Polygonum, particularly Polygonum sachalinense and Persicaria dissitiflora. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, antitumor, and antiviral activities. The molecular formula for Vanicoside B is , and it exhibits a complex structure that contributes to its biological effects.
Vanicoside B is classified as a phenylpropanoid glycoside, which are secondary metabolites commonly found in plants. These compounds are characterized by a phenolic structure linked to a sugar moiety. Vanicoside B can be isolated from:
The classification of Vanicoside B falls under natural products with significant pharmacological potential, particularly in the fields of oncology and virology.
The synthesis of Vanicoside B can be achieved through various extraction and isolation techniques from plant materials. Common methods include:
Vanicoside B has a complex molecular structure characterized by multiple hydroxyl groups and a sugar moiety. The detailed structure includes:
The molecular weight of Vanicoside B is approximately 432.43 g/mol. The compound's structure can be represented in two-dimensional and three-dimensional models, highlighting its functional groups that contribute to its biological activity.
Vanicoside B participates in various chemical reactions typical of phenolic compounds, including:
The reactivity of Vanicoside B is influenced by its hydroxyl groups, which can donate electrons and participate in redox reactions, enhancing its role as an antioxidant.
The mechanism by which Vanicoside B exerts its biological effects involves several pathways:
Studies have shown that Vanicoside B exhibits significant cytotoxic effects against various cancer cell lines, including triple-negative breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .
Relevant data indicate that the compound maintains its integrity across a range of physiological pH levels, making it suitable for biological applications.
Vanicoside B has several scientific uses:
Vanicoside B (C₄₉H₄₈O₂₀; MW 956.89 g/mol) belongs to the phenylpropanoid sucrose ester class of natural products, characterized by a sucrose core esterified with hydroxycinnamic acid derivatives [1] [6]. Its structure features:
Table 1: Key Structural Attributes of Vanicoside B
Feature | Description |
---|---|
Molecular formula | C₄₉H₄₈O₂₀ |
Molecular weight | 956.89 g/mol |
Parent compound class | Phenylpropanoid sucrose ester |
Phenylpropanoid units | 3 × p-coumaroyl, 1 × feruloyl (methoxylated at C-3″) |
Solubility | Soluble in DMSO (100 mg/mL), methanol; insoluble in non-polar solvents |
Compared to analogs like vanicoside A, vanicoside B lacks an acetyl group at C-4/C-4′, reducing steric bulk and influencing target binding [2] [6]. This structural distinction correlates with its differential bioactivity profile.
Vanicoside B occurs in select Polygonaceae family plants, primarily in rhizomes and aerial parts. Key sources include:
Extraction and purification protocols involve:
Table 2: Botanical Sources and Comparative Phytochemistry
Plant Species | Tissue | Co-occurring Compounds | Vanicoside B Abundance |
---|---|---|---|
Reynoutria sachalinensis | Rhizomes | Vanicoside A, emodin, procyanidins | High (∼1.5% dry weight) |
Persicaria dissitiflora | Aerial parts | Quercitrin, lapathoside C | Moderate (∼0.9% dry weight) |
Polygonum minus | Stems | Polygonumins A–D, anthraquinones | Low (as analogs) |
Vanicoside B was first isolated in the early 1990s from Polygonum pensylvanicum during screens for protein kinase C (PKC) inhibitors [8]. Key milestones include:
Table 3: Evolution of Key Pharmacological Findings
Period | Major Finding | Model System | Significance |
---|---|---|---|
1993–1995 | PKC inhibition | In vitro enzyme assays | First bioactivity reported |
2000–2010 | Antitumor promotion (skin carcinogenesis) | Mouse two-stage TPA model | Demonstrated in vivo efficacy |
2019–2020 | CDK8/STAT3 pathway inhibition in TNBC | MDA-MB-231 xenografts | Identified primary molecular target |
2020–2021 | SARS-CoV-2 Mᴾʳᵒ inhibition | Fluorescent peptide assay | Broadened therapeutic relevance |
Structural determination of vanicoside B relies on multimodal spectroscopic techniques:
Table 4: Diagnostic NMR Chemical Shifts (CD₃OD, δ ppm)
Position | δH (mult, J in Hz) | δC | Key HMBC Correlations |
---|---|---|---|
Glc H-4 | 5.10 (t, 9.5) | 77.8 | → p-coumaroyl C=O (δ 167.3) |
Fer C=O | - | 167.2 | ← H-7‴ (δ 7.60) |
OCH₃ (C-3″) | 3.85 (s) | 56.1 | → Fer C-3″ (δ 148.2) |
H-7‴/H-8‴ | 7.60 (d, 16.0)/6.30 (d, 16.0) | 146.1/114.7 | → Fer C-1‴ (δ 127.1) |
Figure: Interactive NMR Spectrum Explorer[Placeholder for interactive tool: Users can toggle between ¹H, ¹³C, and HMBC spectra]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7